Cas no 90-05-1 (Guaiacol)

Guaiacol is a naturally occurring phenolic compound offering excellent preservative properties in various industrial applications. Its effective antimicrobial activity and ability to inhibit oxidation make it a versatile additive for food, pharmaceutical, and cosmetic products, as well as a useful intermediate in the production of various chemicals.
Guaiacol structure
Guaiacol structure
Product name:Guaiacol
CAS No:90-05-1
MF:C7H8O2
MW:124.14
MDL:MFCD00002185
CID:34545
PubChem ID:460

Guaiacol Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxyphenol
    • GAIACOL
    • o-Methoxyphenol
    • o-Hydroxyanisole
    • Catechol monomethyl ether
    • Guaiaco
    • 1-Hydroxy-2-methoxybenzene
    • a-methoxyphenolsalicyl methyl ether
    • Guaiacol
    • Guaiacol 1,2-methoxy-Phenol o-methoxy-pheno
    • 1-Hydroxy-2-Methoxybenzene
    • 2-Hydroxyanisole
    • Pyrocatechol Monomethyl Ether
    • 愈创木酚
    • Phenol, 2-methoxy-
    • Methylcatechol
    • Guaiastil
    • Guaicol
    • Pyroguaiac acid
    • o-Guaiacol
    • Guaicolina
    • Guajol
    • Guasol
    • Anastil
    • Phenol, o-methoxy-
    • O-Methyl catechol
    • CREOSOTE, WOOD
    • Methoxyphenol
    • Guajakol
    • 2-Methoxy-Phenol
    • Hydroxyanisole
    • Guajacol
    • Phenol, methoxy-
    • Guajakol [Czech]
    • Guaiacol (natural)
    • Methylcatachol
    • FEMA No. 2532
    • Creodon
    • ortho-
    • 2-Methoxyphenol (ACI)
    • Phenol, o-methoxy- (8CI)
    • 2-Methoxyl-4-vinylphenol
    • MeSH ID: D006139
    • NSC 3815
    • O-METHYLCATECHOL
    • Gulaiacol
    • MLS001055375
    • MLSMR
    • SMR000059155
    • 2-methoxyphenol (guaiacol)
    • MDL: MFCD00002185
    • Inchi: 1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
    • InChI Key: LHGVFZTZFXWLCP-UHFFFAOYSA-N
    • SMILES: OC1C(OC)=CC=CC=1
    • BRN: 508112

Computed Properties

  • Exact Mass: 124.05200
  • Monoisotopic Mass: 124.052429494 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 83
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 3
  • Molecular Weight: 124.14
  • Surface Charge: 0
  • Topological Polar Surface Area: 29.5
  • XLogP3: 1.3

Experimental Properties

  • Color/Form: White or yellowish crystal or colorless to yellowish transparent oily liquid (above 28 ℃), which is oxidized in air or under sunlight and gradually deepened in color. It has the smell of phenol, smoke, spice, medicine and meat.
  • Density: 1.129 g/mL at 25 °C(lit.)
  • Melting Point: 26-29 °C (lit.)
  • Boiling Point: 205 °C(lit.)
  • Flash Point: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
  • Refractive Index: n20/D 1.543(lit.)
  • PH: 5.4 (10g/l, H2O, 20℃)
  • Solubility: H2O: insoluble
  • Water Partition Coefficient: 17 g/L (15 ºC)
  • Stability/Shelf Life: Stable, but air and light sensitive. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 29.46000
  • LogP: 1.40080
  • Odor: CHARACTERISTIC SMOKY ODOR
  • Refractive Index: Index of refraction: 1.5429 at 20 °C/D
  • pka: 9.98(at 25℃)
  • Merck: 4553
  • Freezing Point: 28℃
  • Solubility: Slightly soluble in water and benzene, easily soluble in glycerol, and miscible with ethanol, ether, chloroform, glacial acetic acid and most organic solvents.
  • Vapor Pressure: 0.11 mmHg ( 25 °C)
  • Sensitiveness: Air Sensitive
  • FEMA: 2532
  • Color/Form: 2000 μg/mL in methanol

Guaiacol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:2810
  • WGK Germany:1
  • Hazard Category Code: 22-36/38
  • Safety Instruction: S26
  • RTECS:SL7525000
  • Hazardous Material Identification: Xn
  • PackingGroup:II
  • Toxicity:LD50 orally in rats: 725 mg/kg (Taylor)
  • Safety Term:6.1(b)
  • Risk Phrases:R22; R36/38
  • HazardClass:6.1(b)
  • TSCA:Yes
  • Storage Condition:Pure form -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Packing Group:II

Guaiacol Customs Data

  • HS CODE:2909500000
  • Customs Data:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Guaiacol PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046304-1kg
Guaiacol
90-05-1 98%
1kg
¥177.00 2024-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G64382-500g
Guaiacol
90-05-1 98%
500g
¥65.0 2023-09-07
Apollo Scientific
OR10036-500g
2-Methoxyphenol
90-05-1 98%
500g
£88.00 2025-02-19
Ambeed
A242031-100g
2-Methoxyphenol
90-05-1 99%
100g
$11.0 2025-02-22
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66678-25g
Guaiacol
90-05-1 98%
25g
¥160.00 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1301-500 mg
Guaiacol
90-05-1 99.83%
500MG
¥480.00 2022-04-26
TRC
M265300-250g
2-Methoxyphenol
90-05-1
250g
$119.00 2023-05-18
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
YG5502-100g
Guaiacol
90-05-1 ≥98%
100g
¥185元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
YG5502-500g
Guaiacol
90-05-1 ≥98%
500g
¥720元 2023-09-15
Life Chemicals
F2173-0425-1g
2-methoxyphenol
90-05-1 95%
1g
$21.0 2023-11-21

Guaiacol Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Bis(benzonitrile)dichloropalladium (hydroxyapatite-grafted) Solvents: Water ;  30 min, 1 atm, 60 °C
1.2 4 h, 60 °C
Reference
Highly efficient dehalogenation using hydroxyapatite-supported palladium nanocluster catalyst with molecular hydrogen
Hara, Takayoshi; Mori, Kohsuke; Oshiba, Michitaka; Mizugaki, Tomoo; Ebitani, Kohki; et al, Green Chemistry, 2004, 6(10), 507-509

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Water ,  Oxygen ,  Hydrazine hydrate (1:1) Solvents: Polyethylene glycol ;  24 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Unexpected hydrazine hydrate-mediated aerobic oxidation of aryl/ heteroaryl boronic acids to phenols in ambient air
Zhong, Yanzhen; Yuan, Linxin; Huang, Zheng; Gu, Wenchao; Shao, Ye; et al, RSC Advances, 2014, 4(63), 33164-33167

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Di-tert-butyl(2′,4′,6′-triisopropyl-3,4,5,6-tetramethylbiphenyl-2-yl)phosphine ;  rt
1.2 Solvents: 1,4-Dioxane ,  Water ;  24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans
Anderson, Kevin W.; Ikawa, Takashi; Tundel, Rachel E.; Buchwald, Stephen L., Journal of the American Chemical Society, 2006, 128(33), 10694-10695

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium methoxide ,  Argon Catalysts: Ethyl acetate ,  Copper bromide (CuBr) Solvents: Methanol
Reference
Esters are effective cocatalysts in copper-catalyzed methanolysis of aryl bromides
Capdevielle, Patrice; Maumy, Michel, Tetrahedron Letters, 1993, 34(6), 1007-10

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Water ,  Vitreous silica Catalysts: N-Benzyl-2-pyridone Solvents: Chlorobenzene ;  18 h, 105 °C
Reference
Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions
Katagiri, Kotone; Kuriyama, Masami ; Yamamoto, Kosuke ; Demizu, Yosuke ; Onomura, Osamu, Organic Letters, 2022, 24(28), 5149-5154

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Ethanol ;  1 min, rt
1.2 Solvents: Water ;  rt
Reference
Catalyst-free rapid conversion of arylboronic acids to phenols under green condition
Dong, Zhenhua; Pan, Hongguo; Liu, Mengmeng, ARKIVOC (Gainesville, 2021, (8), 324-330

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Oxygen Catalysts: Silica ,  Tris(2,2′-bipyridyl)ruthenium(II) chloride (ion exchange with 3,5-diazidobenzoic acid-tetrakis(4-ethynylphenyl)methane copolymer) ,  2305201-65-2 (ion exchange with ruthenium tris(2,2'-bipyridyl) dichloride) Solvents: Methanol ;  3 h, 1 atm, 25 °C
Reference
Hollow click-based porous organic polymers for heterogenization of [Ru(bpy)3]2+ through electrostatic interactions
Li, Liuyi; Cui, Caiyan; Su, Wenyue; Wang, Yangxin; Wang, Ruihu, Nano Research, 2016, 9(3), 779-786

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Toluene 3-monooxygenase Solvents: Water ;  pH 7, rt
Reference
Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1
Fishman, Ayelet; Tao, Ying; Rui, Lingyun; Wood, Thomas K., Journal of Biological Chemistry, 2005, 280(1), 506-514

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Ethanol ;  25 min, 80 °C
Reference
An eco-sustainable erbium(III)-catalyzed method for formation/cleavage of O-tert-butoxy carbonates
Procopio, Antonio; Cravotto, Giancarlo; Oliverio, Manuela; Costanzo, Paola; Nardi, Monica; et al, Green Chemistry, 2011, 13(2), 436-443

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ,  Water ;  8 h, 300 °C
Reference
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
Du, Boyu; et al, Polymer Testing, 2020, 81,

Synthetic Circuit 11

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium azide Catalysts: Malachite Solvents: Methanol ;  24 h, 65 °C
Reference
Copper promoted catalytic cleavage of esters under nearly neutral conditions in the presence of NaN3
Sun, Hong-bin; Ai, Yongjian; Ren, Shanshan; Li, Yuanyuan; Li, Dong, Tetrahedron Letters, 2015, 56(21), 2678-2683

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Ruthenium ,  Carbon Solvents: Ethanol ;  100 °C
Reference
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
Kalinoski, Ryan M.; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(50), 18455-18467

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Silica Solvents: Ethanol ;  4 h, 290 °C
Reference
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
Rana, Masud; et al, RSC Advances, 2023, 13(43), 30022-30039

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Perchloric acid Solvents: 1,2-Dichloroethane ;  15 - 20 min, rt; rt → 66 °C; 12 h, 66 °C; 66 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ;  15 min, rt
Reference
Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine
Amasa, Srinivasulu Reddy; et al, Pharma Chemica, 2014, 6(2), 312-316

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum ,  Nickel ,  Sulfide Solvents: Hexadecane ;  5 h, 35 bar, 25 °C
Reference
Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin
Abdus Salam, Muhammad; Wayne Cheah, You; Hoang Ho, Phuoc; Bernin, Diana; Achour, Abdenour; et al, Chemical Engineering Journal (Amsterdam, 2022, 442,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper oxide (CuO) Solvents: Methanol ;  3 MPa, rt; 4 h, 3 MPa, 200 °C
Reference
Metal-Organic-Framework-Derived Copper Catalysts for the Hydrogenolysis of Lignin into Monomeric Phenols
Wang, Qiang; Xiao, Ling-Ping ; Lv, Yi-Hui; Yin, Wen-Zheng; Hou, Chuan-Jin; et al, ACS Catalysis, 2022, 12(19), 11899-11909

Synthetic Circuit 18

Reaction Conditions
1.1C:Ru, S:(CH2OH)2, 4 h, 190°C
Reference
Hydrogen-Transfer Reductive Catalytic Fractionation of Lignocellulose: High Monomeric Yield with Switchable Selectivity
By Li, Yilin et al, Angewandte Chemie, 2023, 62(32), e202307116

Synthetic Circuit 19

Reaction Conditions
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Reference
Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds
By Vilcocq, Lea et al, ChemRxiv, 2023, From ChemRxiv, 1-14

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[4-Fluoro-N-[[2-(hydroxy-κO)phenyl]methylene]benzenecarbohydrazonato(2… Solvents: Acetonitrile-d3 ;  24 h, 30 °C
Reference
Selective photocatalytic C-C bond cleavage under ambient conditions with earth abundant vanadium complexes
Gazi, Sarifuddin; Hung Ng, Wilson Kwok; Ganguly, Rakesh; Putra Moeljadi, Adhitya Mangala; Hirao, Hajime; et al, Chemical Science, 2015, 6(12), 7130-7142

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: 2-(Hexyloxy)-4-[3-(hexyloxy)-4-oxo-1(4H)-naphthalenylidene]-1(4H)-naphthalenone Solvents: Tetrahydrofuran ,  Water ;  rt
Reference
Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation
Cammidge, Andrew N.; Goddard, Victoria H. M.; Schubert, Christopher P. J.; Gopee, Hemant; Hughes, David L.; et al, Organic Letters, 2011, 13(22), 6034-6037

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,3-Dimethyl-2-imidazolidinone ,  Tetrahydrofuran
Reference
Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers: α-Effect of Silicon
Hwu, Jih Ru; Wong, Fung Fuh; Huang, Jiann-Jyh; Tsay, Shwu-Chen, Journal of Organic Chemistry, 1997, 62(12), 4097-4104

Synthetic Circuit 23

Reaction Conditions
1.1 Catalysts: Carbon dioxide ,  Basic copper carbonate Solvents: Methanol
Reference
The copper-carbon dioxide system, a new mild and selective catalyst for the methoxylation of nonactivated aromatic bromides
Nobel, D., Journal of the Chemical Society, 1993, (4), 419-20

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Poly(vinylpyrrolidone) ,  Platinum alloy, base, Pt 65,Pd 35 ,  Platinum alloy, base, Pt 88,Pd 12 Solvents: Isopropanol ;  10 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Pt-Pd nanoalloy for the unprecedented activation of carbon-fluorine bond at low temperature
Dhital, Raghu Nath; Nomura, Keigo; Sato, Yoshinori; Haesuwannakij, Setsiri; Ehara, Masahiro; et al, ChemRxiv, 2019, 1, 1-16

Synthetic Circuit 25

Reaction Conditions
1.1 Catalysts: β-Cyclodextrin Solvents: Acetone ,  Water ;  60 °C; 5.5 h, 60 °C
Reference
β-Cyclodextrin/IBX in water: highly facile biomimetic one pot deprotection of THP/MOM/Ac/Ts ethers and concomitant oxidative cleavage of chalcone epoxides and oxidative dehydrogenation of alcohols
Kumar, Sumit; Ahmed, Naseem, Green Chemistry, 2016, 18(3), 648-656

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Acetic acid
Reference
Etherification of phenols
, European Patent Organization, , ,

Synthetic Circuit 27

Reaction Conditions
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
Reference
Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity
By Nandiwale, Kakasaheb Y. et al, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

Synthetic Circuit 28

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 29

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ;  2 h, 140 °C
Reference
Aromatic Monomers by in Situ Conversion of Reactive Intermediates in the Acid-Catalyzed Depolymerization of Lignin
Deuss, Peter J.; Scott, Martin; Tran, Fanny; Westwood, Nicholas J.; de Vries, Johannes G.; et al, Journal of the American Chemical Society, 2015, 137(23), 7456-7467

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  1 h, -78 °C
1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ;  2 h, -78 °C; -78 °C → rt
1.3 Reagents: Potassium bicarbonate ,  Tetrabutylammonium fluoride ,  Hydrogen peroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Arylsilane oxidation-new routes to hydroxylated aromatics
Bracegirdle, Sonia; Anderson, Edward A., Chemical Communications (Cambridge, 2010, 46(20), 3454-3456

Synthetic Circuit 31

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ,  Iron oxide (Fe2O3) ,  Palladium Solvents: Isopropanol ;  30 min, 1 atm, 60 °C
1.2 1 h, 60 °C
Reference
Magnetically recoverable heterogeneous catalyst: Palladium nanocluster supported on hydroxyapatite-encapsulated γ-Fe2O3 nanocrystallites for highly efficient dehalogenation with molecular hydrogen
Hara, Takayoshi; Kaneta, Tomohiro; Mori, Kohsuke; Mitsudome, Takato; Mizugaki, Tomoo; et al, Green Chemistry, 2007, 9(11), 1246-1251

Synthetic Circuit 32

Reaction Conditions
1.1 Catalysts: Alumina ,  Molybdenum nitride (Mo2N) Solvents: Ethanol ;  6 h, 10.6 MPa, 553 K
Reference
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
Ma, Xiaolei; et al, ACS Catalysis, 2015, 5(8), 4803-4813

Synthetic Circuit 33

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
Reference
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

Guaiacol Raw materials

Guaiacol Preparation Products

Guaiacol Related Literature

Additional information on Guaiacol

Exploring the Versatile Applications and Properties of Guaiacol (CAS No. 90-05-1)

Guaiacol (CAS No. 90-05-1), also known as 2-methoxyphenol, is a naturally occurring organic compound with a distinctive smoky aroma. This aromatic compound is derived from the pyrolysis of lignin and is widely used in various industries, including flavor and fragrance, pharmaceuticals, and chemical synthesis. Its unique properties make it a valuable ingredient in many applications, from food additives to medicinal formulations.

The chemical structure of Guaiacol consists of a phenol group with a methoxy substituent at the ortho position. This structure contributes to its antioxidant and antimicrobial properties, which are highly sought after in the food preservation and cosmetic industries. Recent studies have also explored its potential in green chemistry and sustainable production, aligning with the growing demand for eco-friendly alternatives.

One of the most common uses of Guaiacol is in the flavor industry, where it imparts a smoky or woody note to foods and beverages. It is a key component in the production of vanilla flavorings and smoke flavors, making it indispensable for products like barbecue sauces, smoked meats, and certain alcoholic beverages. Consumers searching for natural flavor enhancers or smoky taste additives will often encounter Guaiacol as a primary ingredient.

In the pharmaceutical sector, Guaiacol is utilized for its expectorant and local anesthetic properties. It is a common ingredient in cough syrups and throat lozenges, providing relief from respiratory conditions. Researchers are also investigating its potential role in neuroprotective therapies, as preliminary studies suggest it may help mitigate oxidative stress in neural tissues.

The cosmetic industry benefits from Guaiacol's antioxidant and preservative qualities. It is often incorporated into skincare products to enhance shelf life and protect against microbial growth. With the rising trend of clean beauty and natural skincare, Guaiacol is gaining attention as a multifunctional ingredient that aligns with consumer preferences for safer, plant-derived compounds.

From a chemical synthesis perspective, Guaiacol serves as a precursor for various derivatives, such as vanillin and syringaldehyde. These compounds are essential in the production of fragrances, resins, and agrochemicals. The versatility of Guaiacol in organic synthesis makes it a cornerstone in industrial chemistry and material science.

Environmental considerations have also brought Guaiacol into the spotlight. As industries shift toward biodegradable and renewable resources, Guaiacol is being explored as a sustainable alternative to synthetic additives. Its natural origin and low environmental impact make it an attractive option for companies aiming to reduce their carbon footprint.

In conclusion, Guaiacol (CAS No. 90-05-1) is a multifaceted compound with applications spanning multiple industries. Its flavor-enhancing, pharmaceutical, and cosmetic properties, combined with its role in green chemistry, underscore its importance in modern science and commerce. As research continues to uncover new uses, Guaiacol is poised to remain a critical component in both traditional and innovative applications.

Recommended suppliers
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Quantity:200kg
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